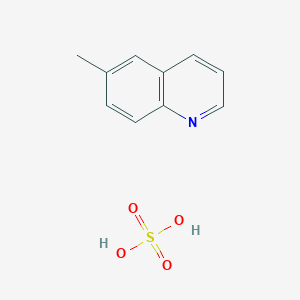

6-Methylquinoline sulfate

Overview

Description

6-Methylquinoline sulfate is a chemical compound related to the quinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly discuss 6-Methylquinoline sulfate, they do provide insights into closely related compounds and their synthesis, properties, and potential applications in medicinal chemistry.

Synthesis Analysis

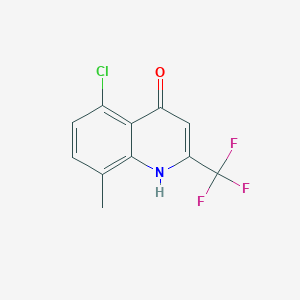

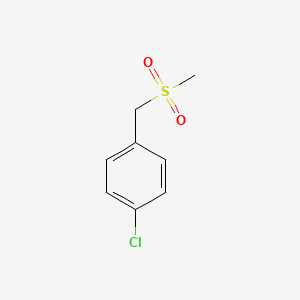

The synthesis of polyhydroquinoline derivatives, which are structurally related to 6-Methylquinoline sulfate, has been achieved using 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate as a catalyst . This catalyst facilitates a one-pot condensation reaction under solvent-free conditions, which is advantageous due to its simplicity, cleanliness, and high yield of the desired product. The reaction involves the condensation of dimedone, aryl/heteryl aldehydes, ethyl acetoacetate, and ammonium acetate. The catalyst also shows the benefit of being recyclable and reusable without significant loss of activity .

Molecular Structure Analysis

In a study of a related molecule, 6-Methoxy-8-nitroquinoline hydrogen sulfate (6M8NQHS), density functional theory (DFT) was used to calculate the optimized molecular structure and harmonic vibrational frequencies . The study utilized the DFT/B3LYP method with a LANL2DZ basis set, and the results were validated experimentally through FT-IR, FT-Raman, and UV-Vis spectroscopy techniques. This comprehensive approach to molecular structure analysis is indicative of the methods that could be applied to 6-Methylquinoline sulfate for a detailed understanding of its structure .

Chemical Reactions Analysis

The chemical reactivity and kinetic stability of the 6M8NQHS molecule were investigated through Frontier molecular orbital research . This analysis can provide insights into the types of chemical reactions that 6-Methylquinoline sulfate may undergo, as the electronic transitions (\u03c0 to \u03c0* and n to \u03c0*) play a significant role in determining reactivity. Additionally, the study of 6M8NQHS included an analysis of the reactive site using Mulliken atomic charge distribution and molecular electrostatic potential surface analysis, which could be similarly relevant for understanding the reactivity of 6-Methylquinoline sulfate .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6M8NQHS were characterized using various spectroscopic techniques, and the molecule's bioactivity was demonstrated through natural bond orbital analysis . The molecular docking analysis provided evidence of the molecule's potential as a cervical cancer drug by inhibiting human p38a Mitogen-activated protein kinase 14. The in vitro cytotoxicity of the molecule was also evaluated against human cervical and breast cancer cell lines, showing preferential inhibition of cervical cancer cells . These findings suggest that similar analyses could be conducted on 6-Methylquinoline sulfate to determine its physical, chemical, and biological properties, as well as its potential therapeutic applications.

Scientific Research Applications

Environmental Degradation Studies

6-Methylquinoline sulfate and its derivatives have been studied for their environmental degradation under various conditions. A study highlighted the degradation of methylquinolines, including 6-methylquinoline, in microcosm experiments under nitrate-, sulfate-, and iron-reducing conditions. The highest degradation activities were observed under sulfate-reducing conditions, which are prevalent in certain environmental sites. This research provides insight into the biodegradation pathways of methylquinolines in contaminated groundwater, identifying metabolites such as 4-methyl-, 6-methyl-, and 7-methyl-3,4-dihydro-2(1H)-quinolinone among others (Reineke et al., 2008).

Fluorescence Probing and Sensing

Another significant application of 6-methylquinoline derivatives is in the development of fluorescent probes for biological and chemical sensing. For instance, the quaternisation of 6-methylquinoline with various agents has led to the creation of water-soluble fluorescent probes. These probes exhibit fluorescence quenching in the presence of chloride ions, indicating their potential for chloride determination in biological systems. Such probes can be particularly useful in physiological and pathological studies where chloride ion concentration is a key parameter (Geddes et al., 2001).

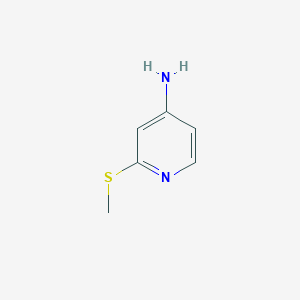

Antimicrobial and Preservative Research

Research on 6-methylquinoline and its analogues has also explored their antimicrobial potentials. A study focusing on the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues against foodborne bacteria found that certain analogues, including those related to 6-methylquinoline, showed promising activities. This suggests the potential of these compounds in developing natural preservatives and antimicrobial agents for food safety and pharmaceutical applications (Kim et al., 2014).

Catalysis and Organic Synthesis

6-Methylquinoline sulfate and its derivatives serve as key intermediates in organic synthesis and catalysis. For example, 3-methyl-1-sulfonic acid imidazolium hydrogen sulfate has been utilized as a catalyst for synthesizing polyhydroquinoline derivatives, demonstrating the role of 6-methylquinoline-related compounds in facilitating organic reactions under solvent-free conditions. This catalytic application underscores the importance of these compounds in green chemistry and efficient synthesis strategies (Khaligh, 2014).

Mechanism of Action

Target of Action

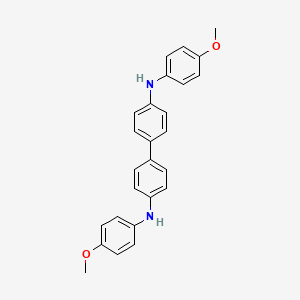

6-Methylquinoline, a derivative of quinoline, is known to be bioactive . . Quinoline derivatives have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and anticonvulsant activities .

Mode of Action

Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

The inorganic sulfur in the environment, such as sulfate, is fixed into cysteine by the sulfur assimilation pathway in these organisms . Thereafter, cysteine is converted to methionine

Result of Action

Quinoline derivatives have been reported to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimicrobial, and anticonvulsant activities

Safety and Hazards

6-Methylquinoline sulfate is harmful if swallowed and causes skin irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this compound .

Future Directions

Quinoline motifs, including 6-Methylquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . There are societal expectations that synthetic and medicinal chemists should produce greener and more sustainable chemical processes . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name |

6-methylquinoline;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N.H2O4S/c1-8-4-5-10-9(7-8)3-2-6-11-10;1-5(2,3)4/h2-7H,1H3;(H2,1,2,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWMTAGNNSSNES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=CC=C2.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20716636 | |

| Record name | Sulfuric acid--6-methylquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methylquinoline sulfate | |

CAS RN |

61255-60-5 | |

| Record name | Sulfuric acid--6-methylquinoline (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20716636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

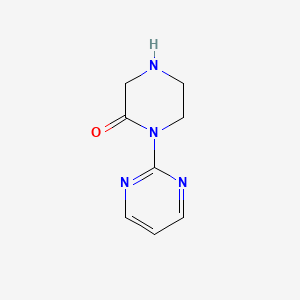

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

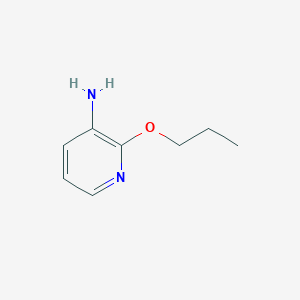

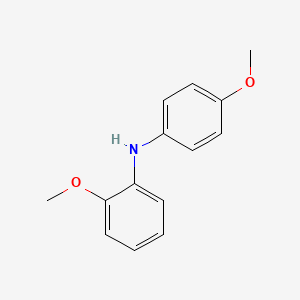

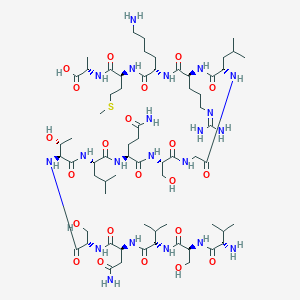

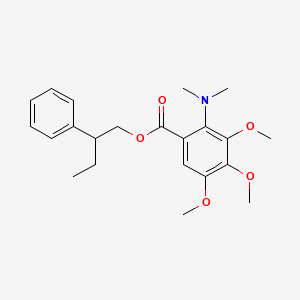

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3S,5S,8R,9S,10S,13R,14S,17R)-14-Hydroxy-3-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B3029211.png)